![molecular formula C25H32N4O2 B035194 N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide CAS No. 107479-06-1](/img/structure/B35194.png)
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide, commonly known as Tinuvin 328, is a UV absorber that is widely used in various industrial and commercial applications. It is a hydroxyphenyl benzotriazole-based compound that has excellent photostability and UV-absorbing properties.
Mechanism Of Action
Tinuvin 328 works by absorbing UV radiation and converting it into heat energy, which is dissipated harmlessly. It absorbs UV radiation in the range of 290-400 nm, which is the range that is most harmful to materials and the skin.
Biochemical And Physiological Effects
Tinuvin 328 has no known biochemical or physiological effects on the human body. It is considered safe for use in various applications, including personal care products.
Advantages And Limitations For Lab Experiments
Tinuvin 328 has several advantages as a UV absorber, including excellent photostability, high UV absorption efficiency, and compatibility with a wide range of materials. However, it also has some limitations, including its relatively high cost and limited solubility in some solvents.
Future Directions
There are several future directions for the development and application of Tinuvin 328. One direction is the development of more efficient and cost-effective synthesis methods for Tinuvin 328. Another direction is the development of new UV absorbers that have improved properties, such as broader UV absorption range and higher photostability. Additionally, there is a need for further research on the environmental impact of Tinuvin 328 and other UV absorbers, as well as their potential toxicity to humans and other organisms.
Synthesis Methods
Tinuvin 328 is synthesized by the reaction of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2H-Benzotriazole-2-methylpropionic acid chloride to form Tinuvin 328.
Scientific Research Applications
Tinuvin 328 is widely used in various industrial and commercial applications, including coatings, plastics, adhesives, and textiles. It is used as a UV absorber to protect these materials from UV radiation, which can cause degradation, discoloration, and other forms of damage. Tinuvin 328 is also used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
properties
CAS RN |
107479-06-1 |
|---|---|
Product Name |
N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide |
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C25H32N4O2/c1-16(2)23(31)26-14-17-12-18(25(6,7)15-24(3,4)5)13-21(22(17)30)29-27-19-10-8-9-11-20(19)28-29/h8-13,30H,1,14-15H2,2-7H3,(H,26,31) |
InChI Key |
PUKBPIIUNNWYDU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |
Canonical SMILES |
CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)

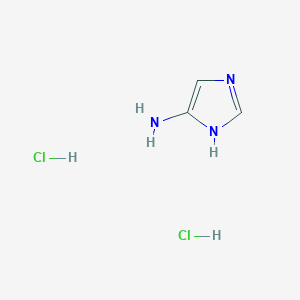
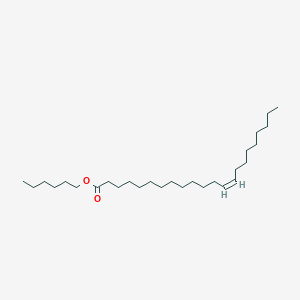
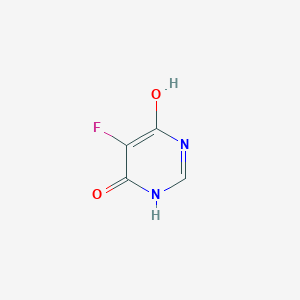
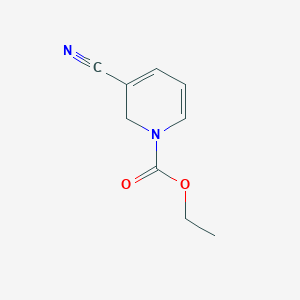
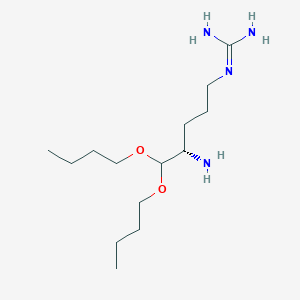
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
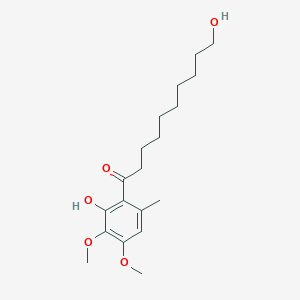

![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)